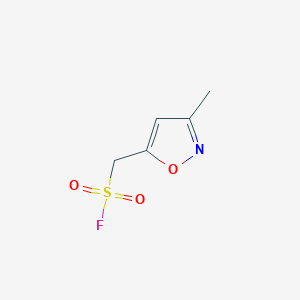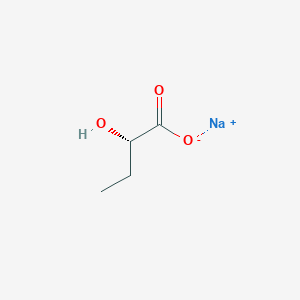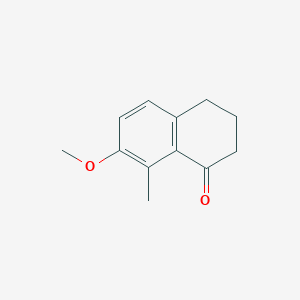
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide, also known as LFM-A13, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of effects on cells, including the inhibition of cell growth, induction of apoptosis, and modulation of immune responses.
科学的研究の応用
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects in a variety of cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound has been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the modulation of cytokine production.
作用機序
The exact mechanism of action of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide is not fully understood. However, it is known to inhibit the activity of several enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and SIRT2. GAPDH is involved in glycolysis and is overexpressed in many types of cancer cells. SIRT2 is a member of the sirtuin family of proteins, which are involved in a variety of cellular processes, including DNA repair and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to modulate immune responses, including the inhibition of T-cell activation and the modulation of cytokine production.
実験室実験の利点と制限
One advantage of using 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide in lab experiments is its specificity for certain enzymes, such as GAPDH and SIRT2. This allows researchers to study the effects of inhibiting these enzymes on cellular processes. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines at high concentrations.
将来の方向性
There are several possible future directions for research on 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of GAPDH and SIRT2. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. Further research is needed to determine the efficacy and safety of this compound in animal models and clinical trials. Finally, the immunomodulatory effects of this compound could be further studied to determine its potential as an immunosuppressive agent for the treatment of autoimmune diseases.
合成法
The synthesis of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide involves several steps, starting with the reaction of 6-fluoroindole with ethyl 2-bromoacetate to form the corresponding ester. The ester is then converted to the amide using sodium hydroxide and acetic anhydride. The resulting amide is then reacted with cyanogen bromide and hydroxylamine to form the final product, this compound.
特性
IUPAC Name |
2-acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-9(23)20-15(16(24)21-12(6-18)8-22)4-10-7-19-14-5-11(17)2-3-13(10)14/h2-3,5,7,12,15,19,22H,4,8H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWXQTXDOWXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)NC(CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B2797803.png)
![2-[[5-(4-Chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2797806.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2797808.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylmorpholine-3-carboxylic acid](/img/structure/B2797811.png)
![N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2797813.png)

![2-Fluorosulfonyloxy-3-[(2-methoxyphenyl)carbamoyl]naphthalene](/img/structure/B2797816.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2797817.png)
![5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2797819.png)


